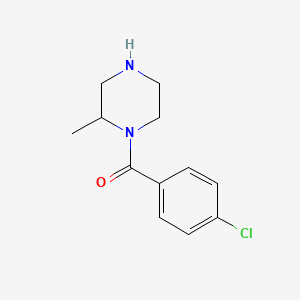

1-(4-Chlorobenzoyl)-2-methylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Chlorobenzoyl chloride” is an acyl chloride . It reacts with 2-amino-2-seleno-5,5-dimethyl-1,3,2-dioxaphosphorinane to yield the respective N-acyl selenophosphoramides . It may be used in the acylation of benzene using different solid acid catalysts such as dodecatungstophosphoric acid (DTPA), DTPA/K-10 clay, K-10, Amberlite, Amberlyst-15, Indion-130, Filtrol-24 clay, and sulfated zirconia .

Synthesis Analysis

The synthesis of “4-Chlorobenzoyl chloride” involves the chlorination of benzoyl chloride at controlled temperatures in the presence of a ferric halide-iodine cocatalyst system .Molecular Structure Analysis

The molecular formula of “4-Chlorobenzoyl chloride” is ClC6H4COCl . The molecular weight is 175.01 .Chemical Reactions Analysis

“4-Chlorobenzoyl chloride” reacts with 2-amino-2-seleno-5,5-dimethyl-1,3,2-dioxaphosphorinane to yield the respective N-acyl selenophosphoramides . It may also be used in the preparation of 1-(4-chlorobenzoyl)-2,7-dimethoxynaphthalene .Physical And Chemical Properties Analysis

“4-Chlorobenzoyl chloride” is a liquid with a refractive index of 1.578 . It has a boiling point of 102-104 °C/11 mmHg and a density of 1.365 g/mL at 20 °C . It reacts with water and alcohol .Scientific Research Applications

Photo-Induced Reductive Heck Cyclization

1-(4-Chlorobenzoyl)-2-methylpiperazine: can be utilized in photo-induced reductive Heck cyclization of indoles. This process is significant for the preparation of polycyclic indolinyl compounds . The method described is metal- and photocatalyst-free, relying on UVA/blue LEDs for chloroarene activation. This technique is particularly valuable in organic synthesis as it allows for the efficient preparation of complex polycyclic structures without the need for high UV light or additional photosensitizers .

Activation of C(sp2)–Cl Bonds

The compound’s ability to undergo photo-induced cleavage of C(sp2)–Cl bonds makes it an appealing synthetic tool. This property is leveraged in organic synthesis for the activation of chloroarene compounds, which can display room temperature phosphorescence and long-lived excited states. These states are capable of undergoing bimolecular redox reactions with amines, leading to the activation of C(sp2)–Cl bonds in solution .

Functionalization of Natural Product Analogues

The photochemical reaction facilitated by 1-(4-Chlorobenzoyl)-2-methylpiperazine tolerates a wide range of functional groups, including esters, alcohols, amides, cyano, and alkenes. This versatility makes it suitable for the functionalization of natural product analogues, allowing for the modification of these compounds in moderate to good yields .

Green Chemistry Applications

In the context of green chemistry, 1-(4-Chlorobenzoyl)-2-methylpiperazine offers a pathway to synthesize indole and indolizine derivatives. These derivatives are significant due to their biological and optical properties, and the compound’s role in their synthesis aligns with the principles of green chemistry, emphasizing the reduction of hazardous substances and energy efficiency .

Bioactive Heterocycles Synthesis

The compound is instrumental in the synthesis of bioactive heterocycles, particularly those with a pyrrole cycle. These heterocyclic compounds are significant in both materials and medicinal chemistry due to their broad range of biological properties .

Pharmaceutical/Clinical Trials

1-(4-Chlorobenzoyl)-2-methylpiperazine: derivatives have been reported to have beneficial effects on lipid and glucose metabolism. For instance, a derivative known as GY3 has shown to increase glucose consumption and decrease lipid accumulation through AMPK activation in hepG2 cells. This has implications for metabolic syndrome, type 2 diabetes, and nonalcoholic fatty liver disease .

Hydrolytic Dehalogenation

The compound can also be involved in hydrolytic dehalogenation reactions, which are crucial for environmental remediation processes. Dehalogenases, such as haloalkane dehalogenase and 4-chlorobenzoyl-CoA dehalogenase, perform these reactions, and 1-(4-Chlorobenzoyl)-2-methylpiperazine could potentially serve as a substrate or intermediate in these enzymatic processes .

Safety and Hazards

Mechanism of Action

Target of Action

A structurally similar compound, “2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]-n-[(1s)-1-(hydroxymethyl)propyl]acetamide”, is known to target prostaglandin g/h synthase 1 . This enzyme plays a crucial role in the production of prostaglandins, which are lipid compounds with diverse hormone-like effects, such as regulating inflammation .

Mode of Action

It’s worth noting that compounds with similar structures, such as indomethacin, are known to inhibit prostaglandin synthesis . This inhibition occurs because these compounds prevent the enzyme cyclooxygenase (COX) from converting arachidonic acid to prostaglandins . This action results in decreased inflammation, pain, and fever .

Biochemical Pathways

Related compounds like indomethacin are known to affect the prostaglandin synthesis pathway . By inhibiting the COX enzymes, these compounds prevent the conversion of arachidonic acid to prostaglandins, thereby affecting various physiological processes regulated by these compounds, including inflammation, pain sensation, and fever .

Result of Action

Compounds that inhibit prostaglandin synthesis, like indomethacin, generally result in decreased inflammation, pain, and fever . These effects are due to the reduced production of prostaglandins, which play key roles in these physiological processes .

properties

IUPAC Name |

(4-chlorophenyl)-(2-methylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c1-9-8-14-6-7-15(9)12(16)10-2-4-11(13)5-3-10/h2-5,9,14H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBKOAFOFNBYCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorobenzoyl)-2-methylpiperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B6332265.png)

![4-[(2-Methylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B6332277.png)

![1-[(3-Chlorophenyl)methyl]-2-methylpiperazine](/img/structure/B6332292.png)

![1-[2-(4-Fluorophenoxy)ethyl]-2-methylpiperazine](/img/structure/B6332373.png)